4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the 4-chloro group and the thiophene moieties. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophen group.
Substitution: The 4-chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the 4-chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-chloro position.
Scientific Research Applications
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule for studying biological pathways and mechanisms.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-chlorophenyl)benzamide: Similar structure but lacks the thiophene moiety.
N-(3-methylthiophen-2-yl)methylbenzamide: Similar structure but lacks the 4-chloro group and dioxidotetrahydrothiophen moiety.
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but lacks the 3-methylthiophen-2-yl moiety.
Uniqueness
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the combination of its 4-chloro group, dioxidotetrahydrothiophen moiety, and 3-methylthiophen-2-yl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H18ClNO3S2 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C17H18ClNO3S2/c1-12-6-8-23-16(12)10-19(15-7-9-24(21,22)11-15)17(20)13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3 |
InChI Key |
DWFLVLACOLSYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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